Methyl 2-[(tert-butylamino)sulfanyl]benzoate
Description
Methyl 2-[(tert-butylamino)sulfanyl]benzoate is a benzoate ester derivative featuring a tert-butylamino sulfanyl (–S–NH–t-Bu) substituent at the 2-position of the aromatic ring. The tert-butyl group confers steric bulk and metabolic stability, while the sulfanyl moiety may influence reactivity or binding interactions. Notably, this compound differs from sulfonylurea herbicides (e.g., metsulfuron-methyl) by replacing the sulfonylurea bridge (–SO₂–NH–CO–NH–) with a simpler sulfanyl-amino group .
Properties
CAS No. |
444993-99-1 |
|---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
methyl 2-(tert-butylamino)sulfanylbenzoate |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)13-16-10-8-6-5-7-9(10)11(14)15-4/h5-8,13H,1-4H3 |
InChI Key |
RXONVFZEPSWTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NSC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(tert-butylamino)sulfanyl]benzoate typically involves the reaction of 2-mercaptobenzoic acid with tert-butylamine in the presence of a suitable esterification agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(tert-butylamino)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(tert-butylamino)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[(tert-butylamino)sulfanyl]benzoate involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs are sulfonylurea herbicides listed in , which share the benzoate core but feature distinct substituents linked to triazine or pyrimidine rings. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Backbone Differences: Unlike sulfonylurea herbicides, this compound lacks the sulfonylurea bridge (–SO₂–NH–CO–NH–), which is critical for herbicidal activity in sulfonylureas. This bridge enables inhibition of acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis . The sulfanyl group in the target compound may alter binding affinity or mechanism.
Substituent Effects : The tert-butyl group in the target compound increases steric hindrance compared to methoxy or ethoxy groups in sulfonylureas. This could reduce enzymatic interactions but enhance environmental persistence.
Electronic Properties : Sulfonyl (–SO₂–) groups in sulfonylureas are strongly electron-withdrawing, whereas sulfanyl (–S–) groups are less polar. This difference may impact solubility, transport, or reactivity.
Hypothesized Functional Implications
- However, its structure hints at possible fungicidal or insecticidal activity, as sulfur-containing compounds often exhibit such properties.
- Synthetic Flexibility: The tert-butylamino sulfanyl group could serve as a synthetic intermediate for modifying bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
